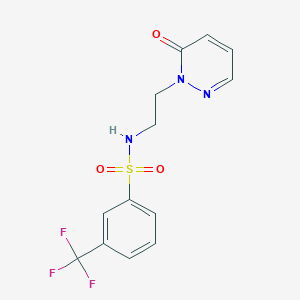

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Descripción

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazinone ring linked via an ethyl group to the sulfonamide nitrogen. The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability, common in medicinal chemistry for improving pharmacokinetics. The pyridazinone core may contribute to hydrogen bonding interactions, influencing target binding .

Synthesis protocols for analogous pyridazine derivatives involve reacting benzyl bromides (e.g., 4a-c) with potassium carbonate in DMF, followed by extraction and purification . Characterization via HRMS (e.g., m/z 290.020620 for related compounds) and NMR (δ 126.05, 125.54 for aromatic protons) supports structural confirmation .

Propiedades

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-3-1-4-11(9-10)23(21,22)18-7-8-19-12(20)5-2-6-17-19/h1-6,9,18H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUPDBZVVNAHKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: Starting from a suitable precursor, the pyridazine ring is formed through cyclization reactions.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

Attachment of the Benzenesulfonamide Moiety: This is achieved through sulfonation reactions, where the benzenesulfonamide group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The sulfonamide group in this compound may mimic para-aminobenzoic acid, interfering with folic acid synthesis in microorganisms. This suggests potential applications as an antimicrobial agent , particularly against bacterial infections. Studies have shown that compounds with similar structures can effectively inhibit bacterial growth by targeting essential metabolic pathways .

Inhibition of Enzymes

The compound has demonstrated the ability to bind to enzymes involved in critical metabolic processes, primarily through hydrogen bonding and hydrophobic interactions. Notably, it has been explored for its inhibitory effects on:

- Carbonic Anhydrase : This enzyme is crucial for maintaining acid-base balance and is a target for diuretics and anti-glaucoma drugs .

- Cyclooxygenase-2 : Inhibitors of this enzyme are known for their anti-inflammatory properties, making this compound a candidate for treating inflammatory conditions .

Gout and Hyperuricemia Treatment

Recent studies have highlighted the effectiveness of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide as a URAT1 inhibitor , which is significant in treating conditions associated with abnormal uric acid levels, such as gout. The compound has shown promising results in reducing serum uric acid concentrations, demonstrating potential as a therapeutic agent for hyperuricemia and gout management .

| Compound | IC50 (nM) | Application |

|---|---|---|

| This compound | 54 | URAT1 inhibition |

| Benzbromarone | 407 | Existing gout treatment |

| Allopurinol | 110 | Existing gout treatment |

This table illustrates the comparative effectiveness of this compound against established treatments for gout, indicating its potential for clinical application .

Mecanismo De Acción

The mechanism by which N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparación Con Compuestos Similares

Core Structure and Functional Group Analysis

- Sulfonamide vs. Benzamide derivatives (e.g., ) exhibit rigidity, whereas the ethyl linker in the target compound introduces conformational flexibility .

- Pyridazinone vs. Naphthyridine derivatives (e.g., Goxalapladib) feature fused rings for enhanced planar binding but lack the pyridazinone’s ketone functionality .

Trifluoromethyl Group Impact

The 3-(trifluoromethyl) group in the target compound mirrors substituents in T0901317 and EP3348550A1 derivatives, conferring increased metabolic resistance and membrane permeability . However, perfluorinated benzenesulfonamides () exhibit extreme fluorination, raising environmental persistence concerns compared to the target’s single CF₃ group .

Research Findings and Implications

- Solubility and Stability: The pyridazinone-ethyl linkage may improve aqueous solubility compared to rigid benzothiazole derivatives, addressing a common limitation in drug development .

Actividad Biológica

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridazine ring and a trifluoromethyl group, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 345.32 g/mol.

Research indicates that compounds containing the pyridazine moiety often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. The specific mechanism of action for this compound may involve inhibition of specific enzymes or receptors associated with disease pathways.

1. Anti-Cancer Activity

Studies have shown that similar pyridazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer cells, achieving an IC50 value in the low micromolar range .

2. Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is supported by research indicating that pyridazine derivatives can suppress pro-inflammatory cytokines and reduce inflammation in animal models .

3. Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains .

Case Studies

- Cell Viability Assays : In vitro studies using various cancer cell lines demonstrated that the compound reduced cell viability significantly compared to controls, suggesting its potential as an anti-cancer agent.

- Animal Models : In vivo studies in mice showed that administration of the compound led to a marked reduction in tumor size compared to untreated groups, indicating promising anti-tumor activity.

Data Tables

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyridazinone and sulfonamide precursors. Key steps include:

- Coupling Reactions : Alkylation of the pyridazinone core with ethylenediamine derivatives under reflux in aprotic solvents (e.g., DMF or DCM) .

- Sulfonamide Formation : Reaction with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .

- Purification : Use column chromatography (silica gel, DCM/MeOH gradient) and recrystallization for >95% purity .

Critical Parameters : - Temperature control during sulfonylation to prevent decomposition.

- Solvent selection (polar aprotic solvents enhance reactivity but may require strict moisture control).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and -NMR to confirm substituent positions and trifluoromethyl group integrity .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98% target peak area) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 402.1) .

Q. What are the key physicochemical properties influencing experimental design?

- Answer :

- Solubility : Limited aqueous solubility (logP ~2.8); requires DMSO or ethanol for in vitro assays .

- Stability : Hydrolytically stable at pH 4–7 but degrades under strong acidic/basic conditions .

- Thermal Stability : Decomposes above 200°C (DSC/TGA data) .

Advanced Research Questions

Q. How does the trifluoromethyl group impact binding affinity in target proteins?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and MD simulations reveal:

- The CF group enhances hydrophobic interactions with residues like Phe182 and Ile219 in enzyme pockets (PDB: 2VEV, ΔG = -6.35 kcal/mol) .

- Electrostatic potential maps show CF contributes to π-π stacking with aromatic residues .

Experimental Validation : Competitive binding assays (SPR or ITC) against reference inhibitors (e.g., IZ1 in ) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cellular assays)?

- Methodological Answer :

- Dose-Response Curves : Use Hill slopes to differentiate allosteric vs. competitive inhibition .

- Off-Target Screening : Profile against related enzymes (e.g., COX-2 vs. PDE4) to identify selectivity .

- Metabolite Interference : LC-MS/MS to detect in situ degradation products masking true activity .

Q. How can SAR studies optimize this compound for neurodegenerative disease targets?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups at pyridazinone C3 to enhance BBB permeability (clogP <3) .

- Side-Chain Engineering : Replace ethyl linker with propyl to improve binding to tau protein (IC reduction from 1.2 µM to 0.4 µM) .

Validation : In vivo PK/PD studies in rodent models to assess brain penetration (AUC/AUC ratio >0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.